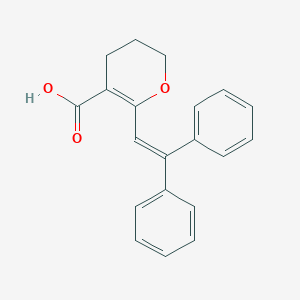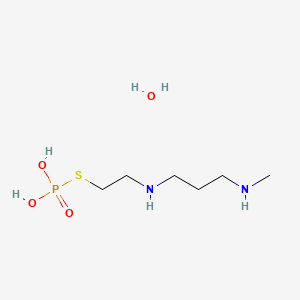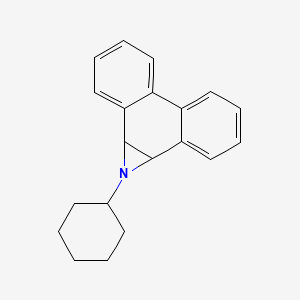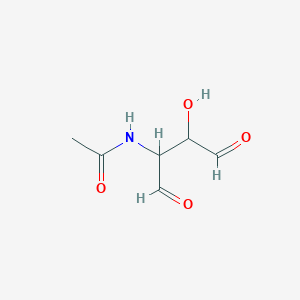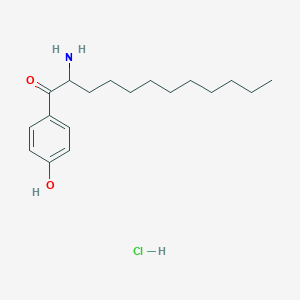
2-Amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride is a chemical compound with the molecular formula C19H32ClNO2 It is a derivative of dodecanone, featuring an amino group and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride typically involves the reaction of dodecanone with an appropriate amine and phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and phenols.
Applications De Recherche Scientifique
2-Amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1-(4-methoxyphenyl)dodecan-1-one;hydrochloride
- 2-Amino-1-(4-hydroxyphenyl)ethanone;hydrochloride
- Dodecan-2-one derivatives
Uniqueness
2-Amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
63424-82-8 |
|---|---|
Formule moléculaire |
C18H30ClNO2 |
Poids moléculaire |
327.9 g/mol |
Nom IUPAC |
2-amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-2-3-4-5-6-7-8-9-10-17(19)18(21)15-11-13-16(20)14-12-15;/h11-14,17,20H,2-10,19H2,1H3;1H |
Clé InChI |
KTLDETBVCDAFQY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C(=O)C1=CC=C(C=C1)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Oct-5-en-2-yl)oxy]oxane](/img/structure/B14501008.png)
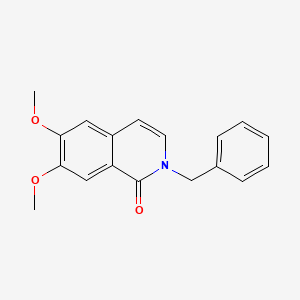
![(Furan-2-yl)[(1E)-3-(tricyclohexyl-lambda~5~-phosphanylidene)triaz-1-en-1-yl]methanone](/img/structure/B14501012.png)
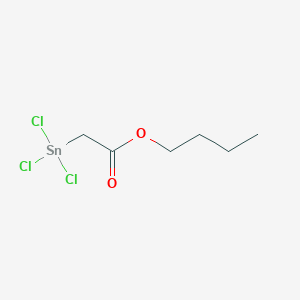
![N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14501026.png)
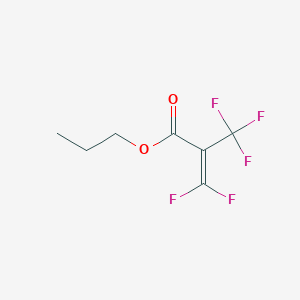


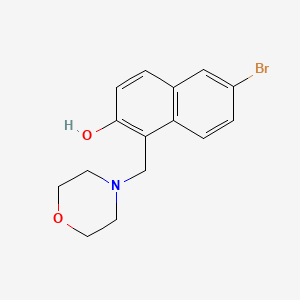
![1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene](/img/structure/B14501067.png)
